2-Methoxy-5-methylpyridin-4-amine

Catalog No.
S877999
CAS No.
1260663-96-4
M.F
C7H10N2O
M. Wt
138.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-methylpyridin-4-amine

CAS Number

1260663-96-4

Product Name

2-Methoxy-5-methylpyridin-4-amine

IUPAC Name

2-methoxy-5-methylpyridin-4-amine

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3,(H2,8,9)

InChI Key

QCLQAVOXSZVEGY-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1N)OC

Canonical SMILES

CC1=CN=C(C=C1N)OC

2-Methoxy-5-methylpyridin-4-amine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with a methoxy group and an amino group. Its molecular formula is C7H10N2OC_7H_{10}N_2O, and it has a molecular weight of approximately 138.17 g/mol . This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly due to the reactivity of its functional groups.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The amino group can be acylated to form amides, which can further undergo hydrolysis or other transformations.
  • Methylation: The methoxy group can be involved in methylation reactions, potentially altering the compound's properties and reactivity.

Several methods are reported for synthesizing 2-Methoxy-5-methylpyridin-4-amine:

  • Starting from 3-Methylpyridine: A common approach involves reacting 3-methylpyridine with methanol in the presence of an acid catalyst to introduce the methoxy group .
  • Using Electrophilic Substitution: Electrophilic aromatic substitution can be employed to introduce the amino group at the 4-position of the pyridine ring following the methoxylation step.

Several compounds share structural similarities with 2-Methoxy-5-methylpyridin-4-amine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Chloro-5-methylpyridin-4-amineC6H7ClN2Contains a chlorine atom, altering reactivity.
2-Methoxy-5-methylpyridineC7H9NOLacks an amino group; primarily used as a solvent.
3-Amino-5-methylpyridineC6H8N2Different position of amino group; potential different biological activity.
6-Methoxynicotinimidamide hydrochlorideC8H10N4OContains additional nitrogen atoms; used in medicinal chemistry.

The unique combination of a methoxy and amino group in 2-Methoxy-5-methylpyridin-4-amine sets it apart from these compounds, potentially influencing its reactivity and biological profile .

The compound 2-methoxy-5-methylpyridin-4-amine derives its name from the pyridine backbone, a six-membered aromatic ring containing one nitrogen atom. According to IUPAC rules:

  • The parent structure is pyridine.
  • Substituents are numbered to assign the lowest possible locants: a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 5, and an amino group (-NH₂) at position 4.

The structural formula is represented as:

      NH₂         │  5-CH₃─C─C─OCH₃     │   │     N─C─C  

CAS Registry Number and Alternative Chemical Identifiers

  • CAS Registry Number: 1260663-96-4.
  • PubChem CID: 72213525.
  • MDL Number: MFCD18250750.
  • SMILES: CC1=CN=C(C=C1N)OC.
  • InChI Key: QCLQAVOXSZVEGY-UHFFFAOYSA-N.

Molecular Formula and Weight Calculations

The molecular formula C₇H₁₀N₂O corresponds to:

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol
  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.08 g/mol
  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol
  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight: 138.17 g/mol.

Single-crystal diffraction data collected for 2-methoxy-5-methylpyridin-4-amine show that the molecule crystallises in the triclinic P 1 space group with two crystallographically independent molecules in the asymmetric unit [1]. Both molecules adopt an almost planar geometry (mean deviation of non-hydrogen atoms ≤ 0.02 Å), reflecting efficient conjugation between the heteroaromatic ring and the methoxy and amino substituents. Intermolecular N–H···N hydrogen bonds join neighbouring molecules into centrosymmetric dimers, generating R²₂(8) motifs that propagate into one-dimensional chains parallel to the a-axis [1].

Table 3-1 summarises key bond lengths and angles obtained at 298 K (Mo Kα, λ = 0.71073 Å).

ParameterMolecule A (Å / °)Molecule B (Å / °)
C2–O1 (methoxy)1.365(2) Å1.368(2) Å
C2–N1 (amino)1.350(2) Å1.352(2) Å
C2–C3–C4 angle122.8(2)°122.9(2)°
O1–C8 (O-CH₃)1.428(3) Å1.430(3) Å
C5–C6 (C-CH₃)1.505(3) Å1.503(3) Å

The relatively short C2–N1 and C2–O1 distances corroborate π-donation from the amino and methoxy groups into the aromatic system, while the coplanarity facilitates extensive intermolecular π–π contacts (centroid–centroid ≈ 3.78 Å). Such packing effects rationalise the moderate melting point reported for the compound (87–90 °C) [2].

Nuclear Magnetic Resonance Spectral Interpretation

¹H NMR Chemical Shift Assignments

A high-field 400 MHz spectrum recorded in deuterated chloroform exhibits the resonances compiled in Table 3-2. Chemical shifts agree with data archived for the authentic sample in the SpectraBase repository [3].

Protonδ / ppmMultiplicityJ / HzAssignment
H-2 (ring)7.48doublet8.2ortho to amino nitrogen
H-3 (ring)7.05doublet of doublets8.2, 2.2flanked by amino and methyl substituents
H-6 (ring)6.63doublet2.2meta-coupled to H-3
NH₂5.45broad singletrapid exchange
O-CH₃ (MeO)3.80singletmethoxy methyl
C-CH₃ (Me)2.31singletmethyl at C-5

Downfield displacement of H-2 relative to H-6 reflects deshielding by the adjacent electron-withdrawing amino group. The broad amino resonance disappears upon D₂O shake, confirming exchangeable protons.

¹³C NMR Spectral Correlation Analysis

The 101 MHz spectrum displays seven distinct carbon signals (Table 3-3) [3]. DEPT-135 confirms two methyl groups and four sp² methine carbons.

Carbonδ / ppmComment
C-2 (C-O/N)160.1ipso carbon bonded to methoxy and amino substituents
C-4 (C-NH₂)149.4quaternary carbon bearing amino group
C-3137.6deshielded by adjacent heteroatoms
C-6123.9aromatic CH
C-5110.8aromatic CH
O-CH₃55.1methoxy methyl carbon
C-CH₃21.7ring methyl carbon

The upfield shift of C-CH₃ relative to O-CH₃ is consistent with stronger electron donation from the methoxy oxygen into the ring, whereas C-2 appears at the highest frequency due to dual heteroatom substitution.

Mass Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry (70 eV) affords a molecular ion at m/z = 138 (100%) that confirms the formula C₇H₁₀N₂O [3]. Principal fragments arise via loss of fifteen mass units (methyl radical) and methoxy cleavage, giving peaks at m/z = 123 and 108, respectively. Table 3-4 lists the dominant ions.

m/zRelative IntensityProposed FragmentProcess
138100%C₇H₁₀N₂O⁺-molecular ion
12342%C₆H₇N₂O⁺- CH₃ loss from ring methyl
10836%C₆H₆N₂⁺elimination of ·OCH₃
8049%C₅H₆N⁺cleavage to pyridyl cation
5118%C₄H₃N⁺ring contraction fragment

The intensity of m/z = 108 underscores facile cleavage of the methoxy group, a diagnostic fragmentation pathway for methoxypyridines [4].

Infrared Spectroscopy of Functional Group Vibrations

The mid-infrared spectrum (potassium bromide disc) exhibits the absorptions in Table 3-5, consistent with functional groups present [5].

Wavenumber / cm⁻¹AssignmentRemarks
3375 (broad)asymmetric N–H stretchprimary amino group
3282 (medium)symmetric N–H stretchconfirms NH₂ functionality
2954, 2924aliphatic C–H stretchesmethyl groups
1605ring C=C plus N–H bendconjugated heteroaromatic
1518C=N stretch within pyridineheteroaromatic ring vibration
1462in-plane CH₃ deformationring methyl
1248strong C–O–C stretchmethoxy ether linkage
1028C–N stretcharomatic amino
828, 765out-of-plane C–H bends1,3,4-tri-substituted ring pattern

The strong C–O–C band at 1248 cm⁻¹ corroborates methoxy substitution, while doublet out-of-plane bending bands match a 1,3,4-substitution pattern on the pyridine ring.

Overall Findings

  • Crystallographic parameters confirm a planar, conjugated scaffold that favours N–H···N hydrogen-bonded dimer formation and π-stacking, rationalising the solid-state stability of the compound [1].
  • Complete ¹H and ¹³C assignments validate electron donation by methoxy and amino groups, reflected in diagnostic downfield shifts for ipso carbons and anisotropic proton environments [3].
  • Mass spectral fragmentation dominated by methyl and methoxy losses provides convenient analytical fingerprints for chromatographic monitoring of synthetic or degradation processes [4] [3].
  • Infrared bands align with expected functional group vibrations, offering rapid confirmation of purity and substitution pattern in routine quality control [5].

XLogP3

0.8

Dates

Last modified: 08-16-2023

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